4,5-Dimethyl-2-fluoropyridine
Description
Overview of Fluorinated Heterocycles in Synthetic Chemistry
Fluorinated heterocycles, a class of organic compounds featuring a ring structure containing atoms of at least two different elements and one or more fluorine atoms, are of immense interest in synthetic chemistry. The introduction of fluorine can dramatically alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. chim.it Nitrogen-containing heterocycles like pyridine (B92270) are already prevalent in a vast number of biologically active compounds and pharmaceuticals. acs.org Consequently, the development of methods to create fluoro-functionalized heterocyclic compounds is a key area of research for advancing drug discovery. acs.org
The difluoromethyl group, for instance, is a sought-after substituent in drug research as it often dictates the properties of bioactive molecules. uni-muenster.dechemeurope.com Pyridine derivatives are particularly well-suited for the inclusion of such groups, leading to potential new drugs and agrochemicals. uni-muenster.dechemeurope.com
Strategic Importance of 2-Fluoropyridine (B1216828) Scaffolds in Organic Synthesis
Within the family of fluorinated pyridines, the 2-fluoropyridine scaffold holds a position of strategic importance. These structures are not only target compounds themselves but also serve as versatile synthetic intermediates. acs.org The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable handle for introducing a wide array of functional groups. researchgate.netnih.govacs.org This reactivity is significantly higher compared to its chloro-analogue, with the reaction of 2-fluoropyridine with sodium ethoxide being 320 times faster than that of 2-chloropyridine (B119429). nih.govacs.org
This enhanced reactivity allows for milder reaction conditions, which is crucial when dealing with complex molecules that may not tolerate harsh reagents or high temperatures. nih.govacs.org Furthermore, 2-fluoropyridines are key precursors for the synthesis of 2-aminopyridines, an important class of compounds with a broad spectrum of biological activities. researchgate.net The development of efficient synthetic routes to 2-fluoropyridines, such as those starting from readily available pyridine N-oxides, continues to be a significant focus in organic chemistry. acs.org
The versatility of 2-fluoropyridines extends to their use in creating polysubstituted pyridines, which are key structural units in numerous pharmaceuticals and agrochemicals. rsc.org For instance, di-halogenated pyridines like 5-bromo-2-fluoropyridine (B45044) offer differential reactivity, where the fluorine is susceptible to nucleophilic substitution and the bromine can participate in metal-catalyzed cross-coupling reactions. ossila.com This allows for a stepwise and controlled functionalization of the pyridine ring.
Research Context and Scope Pertaining to 4,5-Dimethyl-2-fluoropyridine Derivatives
The compound this compound is a specific example of a 2-fluoropyridine scaffold that has garnered attention in chemical research. Its structure combines the reactive 2-fluoro substituent with two methyl groups on the pyridine ring. These methyl groups can influence the electronic properties and steric environment of the molecule, potentially fine-tuning its reactivity and biological interactions.
Research involving derivatives of this compound is situated within the broader effort to synthesize novel and complex molecules with potential applications in various fields. For example, a novel 4-substituted 2-fluoropyridinium zwitterion, derived from a 4-substituted 2-fluoropyridine, has been developed as a stable reagent for generating the highly electrophilic 1,1-bis(triflyl)ethylene. researchgate.netjst.go.jp This highlights the utility of such pyridine derivatives in facilitating complex chemical transformations. researchgate.netjst.go.jp The by-product of this reaction, a 4-substituted 2-fluoropyridine derivative, can be efficiently recovered and reused, adding to the practicality of the method. researchgate.netjst.go.jp
The synthesis and functionalization of such specialized fluorinated pyridines contribute to the expanding toolbox of synthetic chemists, enabling the creation of molecules with tailored properties for specific applications.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | 2-fluoro-4,5-dimethylpyridine |
| Molecular Formula | C₇H₈FN |
| Molecular Weight | 125.14 g/mol |
| CAS Number | 1227602-71-2 |
| LogP | 2.32 |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bond Count | 0 |
Note: Data sourced from available chemical databases. chem-space.com
Table 2: Related Fluorinated Pyridine Compounds
| Compound Name | Molecular Formula | Key Application/Significance |
| 2-Fluoropyridine | C₅H₄FN | Versatile synthetic intermediate, precursor for PET tracers. acs.orglookchem.com |
| 5-Bromo-2-fluoropyridine | C₅H₃BrFN | Building block for APIs and semiconductor materials. ossila.com |
| 2-Amino-4-fluoropyridine | C₅H₅FN₂ | Synthesized from 2-amino-4-chloropyridine. chemicalbook.com |
| Methyl 2-fluoropyridine-4-carboxylate | C₇H₆FNO₂ | Building block in organic synthesis. sigmaaldrich.com |
| 4-(Chloromethyl)-2-fluoropyridine | C₆H₅ClFN | Reactive intermediate for alkylation and nucleophilic substitution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFYSMQTXWVDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluoropyridine Derivatives, Including Approaches Applicable to 4,5 Dimethyl 2 Fluoropyridine
Regioselective Fluorination Strategies for Pyridine (B92270) Systems
Achieving regioselectivity in the fluorination of substituted pyridines is a significant synthetic challenge. The electronic nature and position of substituents on the pyridine ring dictate the feasibility and outcome of fluorination reactions. Both nucleophilic and electrophilic fluorination strategies have been developed to introduce fluorine at the C-2 position with high selectivity.
Nucleophilic Fluorination Routes to 2-Fluoropyridines
Nucleophilic fluorination methods are among the most established routes to 2-fluoropyridines. These reactions typically involve the displacement of a leaving group at the 2-position of the pyridine ring by a fluoride (B91410) ion.
The halogen-fluorine exchange, a type of nucleophilic aromatic substitution (SNAr), is a classical and widely used method for the synthesis of 2-fluoropyridines. acs.orgnih.gov This reaction involves the treatment of a 2-halopyridine, typically 2-chloropyridine (B119429) or 2-bromopyridine, with a fluoride source. The reactivity of the halopyridine is enhanced by the presence of electron-withdrawing groups on the ring, which stabilize the intermediate Meisenheimer complex.
Potassium fluoride (KF) is a common and inexpensive fluoride source for this transformation. However, the low solubility and nucleophilicity of KF often necessitate high reaction temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane. researchgate.netgoogleapis.com To overcome these limitations, phase-transfer catalysts or the use of spray-dried KF can be employed to enhance reactivity.
Recent advancements have focused on the development of more reactive fluoride sources. Anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) has been shown to be a highly effective reagent for SNAr fluorination, enabling reactions to occur at or even below room temperature for activated substrates. researchgate.netnih.gov
For the synthesis of 4,5-Dimethyl-2-fluoropyridine, the starting material would be 2-chloro-4,5-dimethylpyridine. The electron-donating nature of the two methyl groups would decrease the reactivity of the substrate towards SNAr. Therefore, forcing conditions, such as high temperatures and the use of a highly reactive fluoride source like anhydrous Me4NF or cesium fluoride (CsF), would likely be required to achieve a successful halogen exchange.
| Fluoride Source | Typical Conditions | Applicability to 4,5-Dimethyl-2-chloropyridine |
| Potassium Fluoride (KF) | High temperature (150-250 °C), polar aprotic solvent (e.g., DMSO, sulfolane) | Feasible, but may require harsh conditions and long reaction times due to the electron-donating methyl groups. |
| Cesium Fluoride (CsF) | Lower temperatures than KF, polar aprotic solvent | More reactive than KF, potentially allowing for milder reaction conditions. |
| Tetrabutylammonium (B224687) Fluoride (TBAF) | Anhydrous conditions, moderate temperatures | A more soluble fluoride source, but can be prone to decomposition. researchgate.net |
| Anhydrous Tetramethylammonium Fluoride (Me4NF) | Room temperature for activated substrates, anhydrous conditions | Highly reactive, offering the best potential for achieving the fluorination under milder conditions. researchgate.netnih.gov |
An alternative nucleophilic approach involves the activation of pyridine N-oxides. This metal-free method provides a regioselective route to 2-fluoropyridines. acs.orgacs.org The pyridine N-oxide is first activated with an agent such as trifluoromethanesulfonic anhydride (B1165640) (Tf2O) or phosphorus oxychloride (POCl3) in the presence of a tertiary amine. This in situ generates a highly reactive 2-pyridyltrialkylammonium salt. acs.orgresearchgate.net Subsequent treatment with a nucleophilic fluoride source, such as potassium fluoride or tetrabutylammonium fluoride (TBAF), leads to the formation of the 2-fluoropyridine (B1216828). acs.orgacs.org
This methodology is particularly advantageous for its high regioselectivity, with fluorination occurring exclusively at the 2-position. acs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. For the synthesis of this compound, the corresponding 4,5-dimethylpyridine N-oxide would be the starting material. This method is expected to be highly applicable, as the electronic nature of the methyl groups is less likely to interfere with the N-oxide activation and subsequent nucleophilic displacement.
| Activation Step | Fluorination Step | Key Features |
| Pyridine N-oxide + Activating Agent (e.g., Tf2O, POCl3) + Tertiary Amine | In situ generated 2-pyridyltrialkylammonium salt + Fluoride Source (e.g., KF, TBAF) | High regioselectivity for the 2-position, mild reaction conditions, metal-free. acs.orgacs.org |
Electrophilic Fluorination Strategies for Pyridine Systems
Electrophilic fluorination methods offer a complementary approach to the synthesis of 2-fluoropyridines, often involving the direct fluorination of a C-H bond.
A significant advancement in the synthesis of 2-fluoropyridines is the direct C-H fluorination of pyridines using silver(II) fluoride (AgF2). orgsyn.orgnih.govberkeley.edu This method allows for the site-selective fluorination of the C-H bond adjacent to the nitrogen atom in a broad range of pyridine substrates. nih.gov The reactions are typically carried out at or near ambient temperature and are complete within a short period. nih.gov
The reaction is highly tolerant of various functional groups and the electronic properties of the substituents on the pyridine ring. orgsyn.org For 3-substituted pyridines, fluorination generally occurs with high selectivity at the 2-position. nih.govacs.org In the case of 4,5-dimethylpyridine, this method would be expected to yield 2-fluoro-4,5-dimethylpyridine with high regioselectivity, as the C-H bond at the 2-position is the most activated towards this transformation. The reaction is sensitive to moisture, so anhydrous conditions are typically required. orgsyn.org
| Reagent | Typical Conditions | Selectivity |
| Silver(II) Fluoride (AgF2) | Anhydrous solvent (e.g., MeCN), ambient temperature, short reaction time (e.g., 1 hour) | High regioselectivity for the C-H bond at the 2-position. orgsyn.orgnih.gov |
N-Fluoropyridinium salts are a class of versatile electrophilic fluorinating agents. benthamscience.comresearchgate.netnih.gov These reagents can be synthesized from the corresponding pyridines by reaction with fluorine gas diluted with nitrogen. benthamscience.com The reactivity of N-fluoropyridinium salts can be tuned by altering the substituents on the pyridine ring and the nature of the counteranion. benthamscience.comresearchgate.net
While these reagents are powerful electrophilic fluorinating agents for a wide variety of substrates, their direct application for the C-H fluorination of pyridine itself to form 2-fluoropyridine is not the primary mode of reactivity. Instead, N-fluoropyridinium salts can undergo base-induced rearrangement to yield α-fluoropyridines. benthamscience.comrsc.org For example, treatment of an N-fluoropyridinium salt with a base can lead to the formation of 2-fluoropyridine. rsc.org The applicability of this specific transformation to a 4,5-dimethylpyridine system would depend on the feasibility of forming the corresponding N-fluoro-4,5-dimethylpyridinium salt and its subsequent base-induced rearrangement, which may be influenced by the steric and electronic effects of the methyl groups.
| Reagent Class | Formation | Application in 2-Fluoropyridine Synthesis |
| N-Fluoropyridinium Salts | Pyridine + Diluted F2 | Base-induced rearrangement to form 2-fluoropyridines. benthamscience.comrsc.org |
Transition Metal-Catalyzed Coupling Reactions in Fluoropyridine Synthesis
Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for introducing substituents onto the pyridine ring, a key step in the synthesis of complex derivatives like this compound.
Palladium/Copper-Catalyzed Cross-Coupling Reactions
Palladium and copper catalysts are at the forefront of cross-coupling chemistry, enabling the construction of highly functionalized aromatic and heteroaromatic systems. nih.govnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. In the context of fluoropyridine synthesis, these methods can be used to introduce alkyl or aryl groups.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for C-C bond formation. nih.gov For instance, a bromo- or chloro-substituted 2-fluoropyridine could be coupled with an organoboron, organotin, or organozinc reagent to introduce one of the methyl groups required for this compound. A key challenge in these reactions is the activation of C-F bonds, which are typically strong. However, recent advancements have led to palladium-catalyzed cross-coupling reactions that can activate C-F bonds, particularly in electron-deficient aryl fluorides. mdpi.commdpi.comrsc.org
Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for forming C-N, C-O, and C-S bonds, but are also used for C-C bond formation and fluorination. nih.gov A notable development is the copper-catalyzed fluorination of aryl bromides, where a pyridyl directing group is essential for a successful transformation. rsc.org This suggests that the pyridine nitrogen itself can play an active role in facilitating the catalytic cycle. Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle, with the final C-F bond formation occurring via reductive elimination from an ArCu(III)-F intermediate. rsc.orgresearchgate.net
Table 1: Examples of Palladium/Copper-Catalyzed Reactions
| Catalyst System | Reactants | Product Type | Significance |
|---|---|---|---|
| Palladium(0)/PR₃ | Perfluoroarenes & Diarylzinc | Arylated Perfluoroarenes | Demonstrates C-F bond cleavage and functionalization. mdpi.com |
| Copper(I) | 2-Pyridyl Aryl Bromides & AgF | 2-Pyridyl Aryl Fluorides | Pyridyl-directed fluorination. rsc.org |
Rhodium-Catalyzed C-H Functionalization for Substituted Fluoropyridines
Direct C-H functionalization is a highly atom- and step-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Rhodium catalysis has emerged as a powerful method for the direct introduction of substituents onto aromatic rings. nih.govnih.gov
A Rh(III)-catalyzed C-H functionalization approach has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.govnih.gov This method demonstrates high regioselectivity and is effective for a variety of substituents, including alkyl and aryl groups. nih.gov The ability to couple terminal alkynes with high selectivity provides an efficient route to single isomers of 3-fluoropyridine (B146971) products. nih.govnih.gov While this specific method yields 3-fluoropyridines, the principles of rhodium-catalyzed C-H activation are broadly applicable. The reactivity of C-H bonds ortho to a fluorine substituent in fluoroarenes is often enhanced relative to other positions, providing a basis for regioselective functionalization. acs.orgwhiterose.ac.uk This enhanced reactivity could potentially be exploited to introduce substituents at the C-3 or C-5 positions of a 2-fluoropyridine precursor.
Dearomatization-Hydrogenation Processes for Fluorinated Piperidine Synthesis from Fluoropyridines
Fluorinated piperidines are highly valuable motifs in medicinal chemistry, and their synthesis from readily available fluoropyridines is a significant area of research. nih.govresearchgate.net Direct hydrogenation of fluoropyridines is challenging due to potential catalyst poisoning by the basic nitrogen atom and the risk of hydrodefluorination. springernature.comnih.gov
To overcome these challenges, a two-step, one-pot dearomatization-hydrogenation (DAH) process has been developed. researchgate.netspringernature.com This strategy first employs a rhodium-carbene catalyst and a boron-containing reductant like pinacol (B44631) borane (B79455) (HBpin) to break the aromaticity of the fluoropyridine, forming diene intermediates. springernature.com This initial dearomatization step facilitates the subsequent hydrogenation, which can then proceed smoothly to yield all-cis-(multi)fluorinated piperidines with high diastereoselectivity. researchgate.netspringernature.com
While effective, this rhodium-catalyzed DAH process has limitations, as the hydridic nature of HBpin is incompatible with polar or protic functional groups such as esters, amides, and alcohols. nih.govacs.org An alternative approach utilizes a heterogeneous palladium catalyst for the direct hydrogenation of fluoropyridines. This method is more robust, tolerates air and moisture, and allows for the chemoselective reduction of the fluoropyridine ring in the presence of other aromatic systems like benzene (B151609) rings. nih.govacs.org
Table 2: Comparison of Hydrogenation Methods for Fluoropyridines
| Method | Catalyst System | Key Features | Limitations |
|---|---|---|---|
| Dearomatization-Hydrogenation (DAH) | Rhodium-carbene catalyst, HBpin, H₂ | One-pot, two-step process; Highly diastereoselective for all-cis products. researchgate.netspringernature.com | Not compatible with polar/protic functional groups (esters, amides, etc.). nih.govacs.org |
Cascade and Domino Reactions in Fluoropyridine Assembly
Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single step without the need to isolate intermediates or add new reagents. wikipedia.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it highly desirable for the synthesis of complex molecules. wikipedia.orgnih.gov
In the realm of fluoropyridine synthesis, cascade reactions can be employed to rapidly construct the heterocyclic core with multiple substituents. For example, a cascade cyclization of 3-fluoropyridine with 1,3-diynes has been developed to construct novel tricyclic-fused pyrano- or hydropyridoquinolizinium salts. researchgate.net These multicomponent reactions proceed with excellent regioselectivity. researchgate.net While this specific example involves functionalization of 3-fluoropyridine, the underlying principle of designing a sequence of compatible reactions that proceed spontaneously can be applied to the assembly of other substituted fluoropyridines. A hypothetical cascade for this compound could involve an initial intermolecular reaction to form one bond, which then creates the necessary functionality for a subsequent intramolecular cyclization to form the pyridine ring and install the desired substituents in a single, efficient operation.
Functional Group Compatibility and Selectivity in Advanced Fluoropyridine Synthesis
A critical consideration in any multi-step synthesis, particularly for complex targets, is the compatibility of the reaction conditions with the various functional groups present in the molecule. Selectivity—chemo-, regio-, and stereoselectivity—is equally important for achieving the desired molecular architecture.
In the synthesis of 2-fluoropyridine derivatives, nucleophilic aromatic substitution (SNAr) is a common transformation. It has been shown that SNAr reactions at the 2-fluoro position can be performed under mild conditions, which allows for high functional group compatibility. acs.orgnih.gov A wide range of functional groups, including esters, amides, ketones, and carbamates, are tolerated. nih.gov Furthermore, in molecules containing both a fluoride and a chloride on the pyridine ring, high selectivity for substitution of the fluoride can be achieved. nih.gov
However, some synthetic methods have notable limitations. C-H fluorination reactions using AgF₂ are not compatible with unprotected amines, alcohols, or carboxylic acids. acs.org Similarly, the rhodium-catalyzed dearomatization-hydrogenation (DAH) process is intolerant of protic functional groups due to the use of a hydridic boron reagent. nih.govacs.org
Regioselectivity is also a key challenge. In the C-H fluorination of 3-substituted pyridines, the reaction can occur at either the 2- or 6-position, with the outcome depending on the nature of the substituent. nih.gov Achieving the specific 4,5-dimethyl substitution pattern on a 2-fluoropyridine ring requires careful strategic planning, either by starting with a pre-functionalized precursor or by employing highly regioselective C-H functionalization or cross-coupling reactions.
Reactivity and Mechanistic Investigations of 2 Fluoropyridine Compounds Relevant to 4,5 Dimethyl 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways of 2-Fluoropyridines
Nucleophilic aromatic substitution (SNAr) is a cornerstone of 2-fluoropyridine (B1216828) chemistry. nih.gov The fluorine atom at the 2-position activates the pyridine (B92270) ring for nucleophilic attack, facilitating its displacement by a wide range of nucleophiles. innospk.com This reaction is a site-specific method for creating functionalized pyridines. nih.gov The general pathway involves the addition of a nucleophile to the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the fluoride (B91410) anion restores the aromaticity of the ring, yielding the substituted product. This process is particularly effective for 2-fluoropyridines due to the stability of the departing fluoride ion and the electronic activation provided by both the ring nitrogen and the fluorine atom.
Influence of Fluorine Electronegativity on SNAr Reaction Kinetics
The high electronegativity of fluorine is a critical factor that accelerates the rate of SNAr reactions in 2-fluoropyridines compared to their chloro, bromo, or iodo counterparts. nih.govpsu.edu The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the carbon at the 2-position, making it more susceptible to nucleophilic attack. innospk.com This increased reactivity allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions than those required for other 2-halopyridines. nih.govpsu.edu
A clear demonstration of this kinetic advantage is seen in the competitive reaction of 2-fluoropyridine and 2-chloropyridine (B119429) with sodium ethoxide in ethanol. Studies have shown that 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine under the same conditions. nih.govepfl.chacs.org This significant rate enhancement underscores the superior nature of fluorine as a leaving group in this context, which can enable selective reactions in the presence of other halides. nih.gov
Table 1: Relative Reaction Rates for SNAr of 2-Halopyridines with Sodium Ethoxide
| 2-Halopyridine | Relative Rate | Reference |
|---|---|---|
| 2-Fluoropyridine | 320 | nih.govepfl.chacs.org |
| 2-Chloropyridine | 1 | nih.govepfl.chacs.org |
Site-Selectivity in Substituted 2-Fluoropyridine SNAr Reactions
In substituted 2-fluoropyridines like 4,5-dimethyl-2-fluoropyridine, the position of nucleophilic attack is governed by the electronic and steric effects of the substituents. Generally, SNAr reactions are favored at the 2- and 4-positions of the pyridine ring due to effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. nih.gov
C-H Functionalization Mechanisms Adjacent to Nitrogen in Pyridines
Direct C-H functionalization offers an alternative route to modify the pyridine ring without relying on pre-installed leaving groups. For pyridines, the C-H bonds adjacent to the nitrogen (C2 and C6) are particularly important. One common strategy is ortho-lithiation using strong bases like lithium diisopropylamide (LDA). nih.govnih.gov This process involves the deprotonation of the C-H bond at the position ortho to the ring nitrogen, which is the most acidic C-H bond due to the inductive effect of the nitrogen. In the case of 2-fluoropyridine, lithiation occurs selectively at the C3 position. researchgate.net
Mechanistic studies of the LDA-mediated ortholithiation of 2-fluoropyridine have revealed complex kinetics, including substrate-assisted deaggregation of the LDA dimer and autocatalysis by the aryllithium product. nih.govnih.gov The reaction is highly sensitive to conditions and even trace amounts of additives like LiCl. nih.gov
Another powerful method is direct C-H fluorination. Using reagents like silver(II) fluoride (AgF₂), pyridines can be selectively fluorinated at the C-H bond adjacent to the nitrogen. nih.govpsu.eduresearchgate.net This reaction proceeds at ambient temperature with high selectivity, providing a direct route to 2-fluoropyridines from readily available pyridine precursors. researchgate.net The mechanism is believed to be inspired by the classic Chichibabin amination reaction. psu.eduresearchgate.net For 4,5-dimethylpyridine, this method would be expected to yield this compound.
Hydrogenation and Reductive Processes: Analysis of Fluorine Retention and Hydrodefluorination Pathways
The hydrogenation of fluorinated pyridines to produce the corresponding fluorinated piperidines is a valuable transformation, as these saturated heterocycles are important building blocks in medicinal chemistry. nih.govnih.gov However, this process is often complicated by a competing side reaction: hydrodefluorination, where the C-F bond is cleaved and the fluorine atom is replaced by hydrogen. nih.govenamine.net
The challenge lies in finding catalytic systems that can reduce the aromatic ring while preserving the C-F bond. Several factors influence the outcome, including the choice of catalyst, solvent, and reaction conditions. nih.govnih.gov Heterogeneous catalysts based on palladium, platinum, and rhodium have been studied. nih.govenamine.net For example, using Pd(OH)₂ on carbon in the presence of an acid like HCl has been shown to be effective for the hydrogenation of some fluoropyridines. nih.gov A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has also been developed to provide access to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov
For this compound, hydrogenation would aim to produce 4,5-dimethyl-2-fluoropiperidine. The success of this transformation would depend on carefully selected conditions to minimize the undesired hydrodefluorination pathway that would lead to 4,5-dimethylpiperidine.
Table 2: Catalyst Systems for Hydrogenation of Fluoropyridines
| Catalyst System | Key Feature | Outcome | Reference |
|---|---|---|---|
| Pd(OH)₂/C, aq. HCl, MeOH | Acidic conditions protonate the substrate | Hydrogenation with fluorine retention | nih.gov |
| Rhodium-based catalysts | One-pot dearomatization-hydrogenation (DAH) | Highly diastereoselective formation of all-cis-fluorinated piperidines | nih.gov |
| Zirconocene complexes / i-Bu₂AlH | Catalytic system for HDF | Room-temperature hydrodefluorination (HDF) of pentafluoropyridine (B1199360) | daneshyari.com |
Photochemical Reactivity of Fluorinated Pyridines with Aliphatic Amines
The photochemical reactions of 2-fluoropyridines with aliphatic amines can proceed through different mechanistic pathways depending on the structure of the amine. rsc.orgrsc.org
Irradiation of 2-fluoropyridine with primary (t-butylamine) and secondary (diethylamine) amines leads exclusively to a nucleophilic photosubstitution reaction, where the fluorine atom is displaced by the alkylamino group to form 2-alkylaminopyridines. rsc.orgrsc.org
However, when 2-fluoropyridine is irradiated with a tertiary amine like triethylamine, the reaction is more complex. It yields both the expected substitution product, 2-(N,N-diethylamino)pyridine, and a product resulting from C-H activation of the amine, tentatively identified as 2-(N-ethyl-N-n-propylamino)pyridine. rsc.org This suggests that for tertiary amines, the reaction can involve radical pathways initiated by attack at the α-C-H bond of the amine, similar to what is observed with unsubstituted pyridine. rsc.orgresearchgate.net The quantum yields for these reactions are generally low, on the order of 0.05. rsc.org
Ring-Opening and Rearrangement Mechanisms in Fluorinated Heterocycles
While less common than substitution or functionalization, ring-opening and rearrangement reactions represent another facet of fluorinated heterocycle reactivity. These transformations often require harsh conditions, such as treatment with superacids like HF/SbF₅, or involve strained ring systems. cdnsciencepub.com For instance, fluorinated small-ring heterocycles like oxetanes and oxazetidines undergo ring-opening upon reaction with superacids to give alcohol and amine products. cdnsciencepub.com
More recently, ring-opening fluorination reactions have been discovered for more stable aromatic systems. Upon treatment with electrophilic fluorinating agents like Selectfluor, bicyclic azaarenes such as pyrazolo[1,5-a]pyridines undergo an initial fluorination of the aromatic ring, which is followed by a ring-opening reaction. nih.govsemanticscholar.org This novel transformation results in the formation of a tertiary carbon-fluorine bond in the opened product. nih.gov While this specific reaction has not been reported for monocyclic pyridines like this compound, it highlights the potential for complex skeletal rearrangements in fluorinated nitrogen heterocycles under specific electrophilic conditions.
Theoretical and Computational Chemistry Studies on Fluorinated Pyridines, with Implications for 4,5 Dimethyl 2 Fluoropyridine
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of fluorinated pyridines at the atomic level.
Density Functional Theory (DFT) Applications for Geometric and Electronic Structure
Density Functional Theory (DFT) has become a important tool for investigating the geometric and electronic structures of fluorinated pyridines. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries and the prediction of various electronic properties. bohrium.comnih.gov For instance, studies on related fluorinated pyridine (B92270) derivatives have utilized DFT to determine optimized structures, bond lengths, and bond angles. nih.govresearchgate.net
Natural Bond Orbital (NBO) analysis, a feature of DFT studies, provides insights into charge distribution and intramolecular interactions. rsc.orgjst.go.jp This analysis can reveal the effects of fluorine and methyl substituents on the electron density of the pyridine ring in 4,5-Dimethyl-2-fluoropyridine. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps in visualizing the electron charge density and identifying regions susceptible to electrophilic or nucleophilic attack. rsc.orgresearchgate.net
Ab Initio and Semi-Empirical Methods for Conformational Analysis
While DFT is widely used, ab initio and semi-empirical methods also play a crucial role, particularly in conformational analysis. libretexts.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate energy calculations and have been used to analyze the crystal packing and intermolecular interaction energies of fluorinated pyridines. acs.orgfigshare.com These calculations can elucidate the nature of weak interactions, such as F···F interactions, which can be either attractive or repulsive. acs.orgfigshare.com
Semi-empirical methods, like RM1, offer a computationally less expensive alternative for larger systems or for initial conformational searches. scielo.br These methods are parameterized using experimental data and can provide valuable preliminary insights into the stable conformations of molecules like this compound. libretexts.orgscielo.br The choice between ab initio and semi-empirical methods often depends on the desired accuracy and the computational cost. nih.gov
Spectroscopic Parameter Prediction and Correlation
Computational chemistry is instrumental in predicting spectroscopic parameters, which is vital for interpreting experimental spectra and confirming molecular structures.
Computational Prediction of ¹⁹F NMR Chemical Shifts
The prediction of ¹⁹F NMR chemical shifts is a significant application of computational chemistry for fluorinated compounds. nih.gov Theoretical calculations of ¹⁹F NMR shielding tensors can be performed using various levels of theory, including Hartree-Fock (HF) and DFT methods. acs.org Studies have shown that scaling factors can be applied to computed shifts to improve the correlation with experimental data, allowing for the accurate assignment of chemical shifts to specific fluorine atoms in multifluorinated aromatic compounds. nih.gov For example, the B3LYP/6-31+G(d,p) level of theory has been recommended for rapid and reasonably accurate predictions of ¹⁹F chemical shifts. nih.gov The inclusion of solvent effects, through models like the Polarizable Continuum Model (PCM), can further enhance the accuracy of these predictions. nih.govnih.gov
Table 1: Comparison of Computational Methods for ¹⁹F NMR Chemical Shift Prediction
| Method | Basis Set | Key Feature | Mean Absolute Deviation (MAD) |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Good balance of speed and accuracy | 2.1 ppm nih.gov |
| B3LYP | 6-311+G(2d,p) | Larger basis set for higher accuracy | 1.7 ppm nih.gov |
| HF-GIAO | Various | Good overall prediction of shielding tensors | N/A acs.org |
| MP2-GIAO | Various | Best accord with experiment when combined with MP2 optimization | N/A acs.org |
This table is generated based on data from multiple sources for illustrative purposes and may not represent a direct comparative study.
Derivation of Rotational Constants and Molecular Geometry from Computational Models
Computational models are extensively used to derive rotational constants and detailed molecular geometries. d-nb.infonih.gov Methods like MP2 and Coupled Cluster (CCSD) can predict rotational constants that are in close agreement with experimental values obtained from techniques like Fourier transform microwave (FTMW) spectroscopy. d-nb.infonih.govresearchgate.net By analyzing the rotational spectra of various isotopologues, highly accurate molecular structures (r₀ and rₛ structures) can be determined. d-nb.inforesearchgate.net For fluorinated pyridines, these studies have revealed how fluorine substitution affects the pyridine ring geometry. researchgate.net The analysis of ¹⁴N nuclear quadrupole coupling constants, also obtainable from these calculations, provides further details about the electronic environment around the nitrogen atom. d-nb.infonih.gov
Table 2: Calculated Rotational and Quadrupole Coupling Constants for Pentafluoropyridine (B1199360)
| Parameter | Experimental Value | MP2/aug-cc-pVTZ Calculated Value |
|---|---|---|
| A / MHz | 1481.9841(13) | 1482.02 |
| B / MHz | 1172.58554(91) | 1171.97 |
| C / MHz | 655.51817(72) | 655.43 |
| χaa / MHz | 1.9664(53) | 1.84 |
| χbb / MHz | -3.9534(72) | -3.83 |
| χcc / MHz | 1.9870(72) | 1.99 |
Data sourced from a study on pentafluoropyridine and its complex with formaldehyde. nih.gov
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms involving fluorinated pyridines. researchgate.net DFT calculations are frequently employed to map out potential energy surfaces, identify transition states, and calculate activation energies for various reaction pathways. princeton.eduresearchgate.net This allows researchers to understand the feasibility of different mechanisms, such as those involved in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. princeton.edu
For example, in palladium-catalyzed fluorination reactions, computational studies have helped to understand the role of different intermediates and the factors governing regioselectivity. princeton.edu Similarly, the mechanism of electrophilic fluorination of dihydropyridines has been investigated using ab initio calculations to understand through-space proton-fluorine interactions. nih.gov For this compound, computational modeling could be used to predict its reactivity in various synthetic transformations and to rationalize observed product distributions.
Transition State Analysis and Reaction Pathway Mapping
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving fluorinated pyridines. By mapping the potential energy surface, researchers can identify the most likely pathways a reaction will follow, including the structures of reactants, products, and the high-energy transition states that connect them.
Transition state analysis for reactions involving fluorinated pyridines often reveals multiple competing pathways. For instance, in the C-F bond activation of fluoropyridines by metal complexes, computational studies have identified distinct mechanisms such as direct oxidative addition and phosphine-assisted pathways. acs.org These pathways proceed through different transition states, and their relative energy barriers, determined by calculation, dictate the likely reaction outcome. acs.org For example, a study on the reaction of a Pt(0) complex with pentafluoropyridine revealed three competing pathways with similar computed energy barriers, suggesting that multiple products could be formed. acs.org
In the context of nucleophilic aromatic substitution (SNAr), a common reaction for fluoropyridines, computational analysis can map the energy profile of the reaction. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is significantly faster than that of 2-chloropyridine (B119429), a difference that can be rationalized through computational analysis of the transition states. acs.org For a molecule like this compound, transition state analysis would be crucial in predicting its reactivity towards various nucleophiles. The electron-donating methyl groups at the 4 and 5 positions would influence the stability of the Meisenheimer intermediate, a key species in the SNAr pathway. Computational modeling could precisely quantify this effect.
Furthermore, computational studies have been used to guide the synthesis of novel fluorinated compounds. By calculating the transition state energies for desired and undesired reactions, researchers can optimize reaction conditions. hokudai.ac.jp For instance, in a reaction involving difluorocarbene, computational analysis showed that an undesired side reaction was more favorable. This led to a change in the starting material to pyridine, which was predicted to compete more effectively and lead to the desired product. hokudai.ac.jp This predictive power is directly applicable to reactions involving this compound, allowing for a more rational design of synthetic routes.
The table below presents a hypothetical comparison of calculated activation energies for the SNAr reaction of different fluoropyridines with a generic nucleophile, illustrating how computational data can provide insights into relative reactivity.
| Fluoropyridine | Calculated Activation Energy (kJ/mol) |
| 2-Fluoropyridine | 85 |
| 2-Fluoro-4-nitropyridine | 65 |
| This compound | 90 |
Note: The values in this table are illustrative and intended to demonstrate the type of data generated from transition state analysis.
Electron Density and Charge Distribution Analysis in Reaction Intermediates
The electronic properties of fluorinated pyridines are significantly altered by the high electronegativity of the fluorine atom. Computational methods allow for a detailed analysis of the electron density and charge distribution within these molecules and their reaction intermediates, providing a deeper understanding of their reactivity.
Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are frequently employed to study charge distribution. researchgate.netfrontiersin.org These analyses can reveal how the presence of fluorine and other substituents affects the electron density on the pyridine ring and the nitrogen atom. researchgate.net For instance, in pentafluoropyridine, the strong inductive effect of the fluorine atoms withdraws electron density from the π-system, creating a "π-hole" and altering its electron donor-acceptor capabilities. d-nb.infonih.gov
In the case of reaction intermediates, such as the Meisenheimer complex in SNAr reactions, electron density analysis can provide valuable insights into their stability and subsequent reactivity. For this compound, the electron-donating methyl groups would be expected to increase the electron density on the pyridine ring compared to unsubstituted 2-fluoropyridine. Computational analysis could precisely map these changes and predict their influence on the stability of reaction intermediates.
The molecular electrostatic potential (MESP) is another useful tool derived from computational chemistry. It provides a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). d-nb.infonih.gov For fluorinated pyridines, the MESP can show how the fluorine atoms create electrophilic sites on the ring, making them susceptible to nucleophilic attack. d-nb.infonih.gov
The following table provides a hypothetical comparison of calculated Mulliken atomic charges on the nitrogen and C2 carbon atoms for several fluoropyridines, illustrating the impact of substituents on charge distribution.
| Compound | Mulliken Charge on Nitrogen (a.u.) | Mulliken Charge on C2 Carbon (a.u.) |
| Pyridine | -0.55 | 0.20 |
| 2-Fluoropyridine | -0.48 | 0.35 |
| This compound | -0.52 | 0.32 |
Note: These values are illustrative and derived from hypothetical computational studies.
Advanced Computational Approaches in Organofluorine Chemistry
The unique properties of fluorine, such as its high electronegativity and the strength of the C-F bond, present challenges for accurate computational modeling. As a result, the field of organofluorine chemistry has driven the development and application of advanced computational methods.
Density Functional Theory (DFT) is a widely used method for studying organofluorine compounds. researchgate.netnumberanalytics.com However, the choice of the functional and basis set is critical for obtaining accurate results. For example, functionals that include empirical dispersion corrections, such as B97D3, are often necessary to accurately model non-covalent interactions involving fluorine. mdpi.com High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even more accurate results, although they are more computationally expensive. acs.orgresearchgate.net
For studying reaction mechanisms, methods that can efficiently locate transition states are essential. The artificial force induced reaction (AFIR) method is one such technique that has been successfully used to screen for viable reaction pathways in organofluorine chemistry. hokudai.ac.jp This approach can be particularly useful for complex reactions with multiple potential outcomes.
The combination of experimental techniques with computational modeling is a powerful approach in organofluorine chemistry. For example, Fluorine-19 NMR spectroscopy provides valuable experimental data on the electronic environment of fluorine atoms, which can be correlated with computational results to gain a more complete understanding of molecular structure and bonding. numberanalytics.com
The ongoing development of computational methods and the increasing power of computers will continue to enhance our ability to study complex organofluorine compounds like this compound. mdpi.com These advancements will facilitate the in-silico design of new molecules with desired properties and the optimization of synthetic routes, accelerating the pace of discovery in organofluorine chemistry.
Applications of 2 Fluoropyridine Scaffolds As Versatile Synthetic Intermediates in Complex Molecule Synthesis
Building Blocks for Fused Heterocyclic Systems
2-Fluoropyridine (B1216828) derivatives are crucial starting materials for the synthesis of a variety of fused heterocyclic compounds, which are significant structural motifs in many pharmaceuticals.
Synthesis of Benzofuropyridines and Related Tricyclic Compounds
An efficient one-pot procedure has been developed for the synthesis of benzofuropyridines from 2-fluoropyridines. nih.govnih.govljmu.ac.uk This method involves a sequence of directed ortho-lithiation, zincation, Negishi cross-coupling with 2-bromophenyl acetates, and an intramolecular nucleophilic aromatic substitution (SNAr). nih.govnih.govljmu.ac.uk This streamlined process allows for the assembly of a diverse set of these fused heterocycles under mild conditions. nih.govljmu.ac.uk Benzofuropyridines are of interest due to their potential biological activities, including as cyclin-dependent kinase (CDK) inhibitors and multidrug resistance (MDR) modulators, as well as their fluorescence properties which are suitable for applications in organic light-emitting diodes (OLEDs). ljmu.ac.uk
The synthesis of benzofuro[2,3-b]pyridines, for example, can be achieved by reacting a 2-fluoropyridine with LDA (Lithium diisopropylamide) followed by the addition of a zinc chloride solution. nih.gov The resulting organozinc intermediate then undergoes a palladium-catalyzed Negishi cross-coupling with a 2-bromophenyl acetate. nih.govljmu.ac.uk Subsequent deprotection and intramolecular SNAr reaction lead to the formation of the desired benzofuropyridine. nih.govljmu.ac.uk
Table 1: Key Steps in One-Pot Benzofuropyridine Synthesis
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Directed ortho-Lithiation | LDA, -25 °C to -78 °C | Generates a reactive lithiated pyridine (B92270) intermediate. nih.govnih.govvulcanchem.com |
| Zincation | ZnCl₂ | Transmetalation to form a more stable arylzinc intermediate. nih.govnih.govvulcanchem.com |
| Negishi Cross-Coupling | 2-Bromophenyl acetate, Pd/XPhos catalyst | Forms a new carbon-carbon bond. nih.govnih.govvulcanchem.com |
Preparation of Substituted Piperidines and Pyridones from Fluoropyridines
Substituted piperidines, which are prevalent in many pharmaceuticals, can be synthesized from fluoropyridines through dearomatization and hydrogenation processes. A rhodium-catalyzed one-pot dearomatization-hydrogenation (DAH) of fluoropyridine precursors provides a highly diastereoselective route to all-cis-(multi)fluorinated piperidines. nih.gov This method is significant as it allows for the creation of fluorinated analogues of biologically active compounds. mdpi.com
The synthesis of pyridones can also be achieved from 2-fluoropyridine derivatives. An efficient method for constructing pyridyl pyridone and oxydipyridine derivatives involves a hydroxylation and arylation tandem reaction of 2-fluoropyridines under transition-metal-free conditions. researchgate.net Additionally, N-vinyl-substituted pyridones can be synthesized from ketones and 2-fluoropyridine in the presence of trifluoromethanesulfonic anhydride (B1165640), followed by treatment with a base. researchgate.net
Precursors for Radioligands in Positron Emission Tomography (PET) Imaging
2-Fluoropyridine scaffolds are extensively used in the development of radioligands for PET imaging, a non-invasive technique for visualizing and quantifying biological processes. The introduction of the fluorine-18 (B77423) (¹⁸F) isotope is a common strategy due to its favorable half-life of approximately 110 minutes. nih.gov
2-[¹⁸F]Fluoro-substituted pyridines are a key functionality in many PET tracers. acs.org The synthesis of these radiolabeled compounds often involves the nucleophilic displacement of a suitable leaving group on the pyridine ring with [¹⁸F]fluoride. acs.org A method for the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts provides effective precursors for both nonradioactive 2-fluoropyridines and their ¹⁸F-labeled analogues. acs.org This approach has been successfully applied to the radiosynthesis of [¹⁸F]AV-1451, a PET tracer for imaging tau pathology in the brain. acs.org
Furthermore, novel adenosine (B11128) A₂B receptor ligands containing a 2-fluoropyridine moiety have been synthesized for PET imaging. mdpi.comhzdr.de For instance, a new ligand was developed by substituting the pyrimidine (B1678525) ring of a known compound with a 2-fluoropyridine ring, which allowed for radiofluorination via nucleophilic aromatic substitution of a nitro precursor. mdpi.com
Utility in Materials Science Research, Including Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of fluoropyridines make them valuable in materials science. They are used as building blocks for semiconductors and in the development of materials for organic light-emitting diodes (OLEDs). ossila.com For example, 5-Bromo-2-fluoropyridine (B45044) is used to synthesize host materials for OLED applications. ossila.com
Derivatives of 2-fluoropyridine, such as 2-(2,4-Difluorophenyl)-5-fluoropyridine, are used as ligands in Iridium(III) complexes which are suitable for use in phosphorescent OLEDs and photocatalysis. sigmaaldrich.com These materials are crucial for creating the next generation of displays and lighting due to their lightweight and flexible nature. tcichemicals.com The introduction of fluorinated pyridine moieties can influence the electronic and photophysical properties of the resulting materials. ljmu.ac.uk
Strategies for Late-Stage Functionalization of Complex Fluoropyridine Structures
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules at a late step in the synthesis, enabling rapid access to a diverse range of analogues for structure-activity relationship (SAR) studies. acs.org
A combination of C-H fluorination and nucleophilic aromatic substitution (SNAr) provides a robust method for the late-stage functionalization of multisubstituted pyridines at the position alpha to the nitrogen atom. acs.orgnih.gov This two-step process involves the initial selective fluorination of a C-H bond to install a fluoride (B91410), which then serves as a leaving group for subsequent SNAr reactions with various nucleophiles. acs.orgnih.gov This strategy has been used to prepare derivatives of the histamine (B1213489) agonist betahistine. acs.orgnih.gov The higher reactivity of 2-fluoropyridines compared to their chloro- or bromo-analogues in SNAr reactions allows for milder reaction conditions, which is crucial for the functionalization of complex and sensitive molecules. acs.orgresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 4,5-Dimethyl-2-fluoropyridine |
| 2-Fluoropyridine |
| Benzofuropyridine |
| Benzofuro[2,3-b]pyridine |
| 2-Bromophenyl acetate |
| Piperidine |
| Pyridone |
| Pyridyl pyridone |
| Oxydipyridine |
| [¹⁸F]AV-1451 |
| 5-Bromo-2-fluoropyridine |
| 2-(2,4-Difluorophenyl)-5-fluoropyridine |
| Betahistine |
| Lithium diisopropylamide (LDA) |
Advanced Spectroscopic Characterization Techniques for Fluorinated Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework and probing the electronic environment of nuclei within a molecule. For 4,5-Dimethyl-2-fluoropyridine, a combination of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR experiments provides a complete picture of its structure.
¹H, ¹³C, ¹⁵N, and ¹⁹F NMR for Comprehensive Structural Elucidation
¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals. The two methyl groups at the C4 and C5 positions would appear as singlets, likely in the range of δ 2.2-2.5 ppm. The two aromatic protons, H-3 and H-6, would appear further downfield. H-6, being adjacent to the nitrogen, is expected to be the most deshielded, while H-3 would be influenced by the adjacent fluorine atom.
¹³C NMR: The ¹³C NMR spectrum will display seven unique carbon signals, corresponding to the five carbons of the pyridine (B92270) ring and the two methyl carbons. The carbon atom bonded to fluorine (C-2) will exhibit a large one-bond carbon-fluorine coupling (¹JCF) and will be significantly shifted downfield. The other ring carbons and the methyl carbons will have chemical shifts influenced by their position relative to the nitrogen and fluorine atoms. acs.org
¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information. The nitrogen atom in the pyridine ring is expected to have a chemical shift characteristic of heterocyclic aromatic amines. Furthermore, coupling to the fluorine atom at the 2-position (²JNF) can be observed, providing additional structural confirmation. rsc.org
¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR is a crucial technique. academie-sciences.fr A single resonance is expected for the fluorine atom at the C-2 position. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the pyridine ring.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| ¹H | ~7.8-8.0 | d | ³J(H6-F) ≈ 1-2 |
| ~6.8-7.0 | d | ³J(H3-F) ≈ 7-9 | |
| ~2.3 | s | ||
| ~2.2 | s | ||
| ¹³C | ~163 (C-2) | d | ¹J(C-F) ≈ 230-240 |
| ~148 (C-6) | d | ³J(C-F) ≈ 15 | |
| ~140 (C-4) | d | ³J(C-F) ≈ 5 | |
| ~125 (C-5) | d | ⁴J(C-F) ≈ 3 | |
| ~118 (C-3) | d | ²J(C-F) ≈ 35-40 | |
| ~18 (CH₃) | s | ||
| ~14 (CH₃) | s |
Analysis of Spin-Spin Coupling Constants (J-Couplings) for Conformational and Bonding Insights
The analysis of spin-spin coupling constants (J-couplings) in the NMR spectra of this compound offers profound insights into the molecule's connectivity and bonding. The magnitudes of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are particularly diagnostic. For instance, the two-bond coupling between C-3 and the fluorine atom (²JCF) and the three-bond coupling between C-6 and the fluorine atom (³JCF) can confirm the substitution pattern. Similarly, three-bond proton-fluorine coupling (³JHF) between the fluorine at C-2 and the proton at H-3, as well as the four-bond coupling to the proton at H-6, are expected and their magnitudes help in assigning the proton signals unambiguously.
Advanced 2D NMR Experiments (e.g., HMBC, COSY, TOCSY)
To overcome any ambiguities in signal assignment from 1D spectra, a suite of 2D NMR experiments is invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons H-3 and H-6, although this coupling is expected to be small (long-range).
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule. It would show correlations between protons and carbons that are two or three bonds apart. For example, the protons of the methyl groups would show correlations to the C-4 and C-5 carbons of the pyridine ring, confirming their attachment points. The aromatic protons would show correlations to several ring carbons, allowing for complete assignment of the carbon skeleton.
TOCSY (Total Correlation Spectroscopy): This experiment can help to identify all protons within a spin system. For this compound, it would primarily show the correlation between H-3 and H-6.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation pattern. For this compound (C₇H₈FN), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z corresponding to its exact mass.
The fragmentation pattern under electron ionization (EI) would likely involve the following pathways:
Loss of a methyl radical (•CH₃) to give a stable pyridinium-type ion.
Loss of HCN, a characteristic fragmentation of pyridine rings.
Loss of a fluorine radical (•F) or HF.
Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Identity |
|---|---|---|
| [M]⁺ | 125 | Molecular Ion |
| [M-CH₃]⁺ | 110 | Loss of a methyl group |
| [M-HCN]⁺ | 98 | Loss of hydrogen cyanide |
Rotational Spectroscopy (Microwave Spectroscopy) for High-Resolution Structural Determination
Rotational spectroscopy, or microwave spectroscopy, provides extremely precise information about the geometry of a molecule in the gas phase by measuring the transitions between rotational energy levels. From the microwave spectrum, it is possible to determine the rotational constants (A, B, and C), which are inversely related to the moments of inertia of the molecule. This allows for the calculation of bond lengths and angles with very high precision. For this compound, this technique could precisely determine the C-C, C-N, C-F, and C-H bond lengths and the bond angles of the pyridine ring and the methyl groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyridine ring, and a strong C-F stretching band.
Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Methyl C-H Stretch |
| 1600-1450 | C=C and C=N Ring Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives typically exhibit π → π* transitions. For this compound, these transitions are expected in the UV region, and the exact wavelength of maximum absorbance (λ_max) would be influenced by the dimethyl and fluoro substituents.
Predicted UV-Vis Absorption for this compound
| Transition | Predicted λ_max (nm) |
|---|
Future Directions and Emerging Research Avenues in 4,5 Dimethyl 2 Fluoropyridine Chemistry
Development of Novel and Sustainable Synthetic Routes to Fluorinated Pyridines
The synthesis of fluorinated pyridines has traditionally relied on methods that can require harsh conditions, such as the Balz-Schiemann reaction, or suffer from limitations in substrate scope. acs.org Modern research is focused on developing more versatile, efficient, and environmentally benign pathways.
A significant area of development is the direct C–H fluorination of pyridine (B92270) rings. For instance, methods employing reagents like silver(II) fluoride (B91410) (AgF₂) have demonstrated the ability to directly convert a C-H bond to a C-F bond, offering a streamlined route to 2-fluoropyridines. acs.org This approach can provide complementary regioselectivity to other methods. acs.org Another innovative and mild approach involves the conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts. acs.orgacs.orgnih.gov These stable, isolable intermediates can then undergo nucleophilic fluorination under metal-free conditions to yield 2-fluoropyridines, a method that is also adaptable for the introduction of the radionuclide ¹⁸F for PET imaging applications. acs.orgnih.gov
Sustainability in chemical synthesis is a growing priority, prompting a shift towards greener technologies. Flow chemistry, or continuous-flow microreactor technology, presents a promising platform for the synthesis of fluorinated pyridines. beilstein-journals.org This technology allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields, improved safety for handling hazardous reagents, and easier scalability for processes involving highly unstable intermediates. beilstein-journals.org The development of recyclable reagents, such as a 2-fluoropyridine (B1216828) derivative designed for the release and recapture of highly electrophilic species, further contributes to sustainable practices by minimizing waste. jst.go.jp
| Synthetic Method | Key Reagents/Precursors | Key Advantages | Reference |
|---|---|---|---|
| Direct C-H Fluorination | Pyridine, AgF₂ | Direct conversion, atom economy, avoids pre-functionalization. | acs.org |
| From Pyridine N-Oxides | Pyridine N-oxide, Ts₂O, trialkylamine, fluoride source (e.g., KF) | Mild, metal-free conditions; versatile and stable intermediates; applicable to ¹⁸F radiolabeling. | acs.orgacs.orgnih.gov |
| Fluorodenitration | Nitropyridine, Tetrabutylammonium (B224687) fluoride (TBAF) | Mild conditions, tolerance to water. | acs.org |
| Continuous-Flow Synthesis | Various (e.g., for metalation/cross-coupling) | Precise reaction control, enhanced safety, scalability, high yields. | beilstein-journals.orgresearchgate.net |
Exploration of Undiscovered Reactivity Modes and Selective Transformations
While the nucleophilic aromatic substitution (SNAr) of the fluoride in 2-fluoropyridines is a well-established reaction, future research will aim to expand its scope and uncover new reactivity patterns. acs.orgresearchgate.net The reaction of 2-fluoropyridine with sodium ethoxide is known to be over 300 times faster than that of 2-chloropyridine (B119429), highlighting the high reactivity of the C-F bond. acs.org Future work will likely explore a broader range of nucleophiles and catalysts to access a more diverse array of substituted pyridines. researchgate.net
Beyond the C-F bond, the regioselective functionalization of the other C-H positions on the pyridine ring is a key frontier. researchgate.net The development of "regioexhaustive substitution" strategies, using a combination of activating and screening protecting groups, allows for the precise metalation and subsequent reaction at each currently vacant position on a fluoropyridine ring. researchgate.net This provides a powerful toolbox for creating a wide library of polysubstituted fluorinated pyridines from a single starting material.
Emerging research is also investigating novel reactivity modes, such as the interaction of fluoropyridines with carbenes and silylenes, which can lead to unexpected functionalization of the pyridine ring. researchgate.net Furthermore, the strategic use of intramolecular Lewis acids appended to a ligand framework can tune the electronic properties and reactivity of a metal center, enabling distinct reaction pathways such as hydride transfer or oxidant-induced reductions that would otherwise be inaccessible. nih.gov Applying such concepts to the copper- or palladium-catalyzed chemistry of 4,5-Dimethyl-2-fluoropyridine could unlock novel transformations.
Integration of Machine Learning and Artificial Intelligence in Fluoropyridine Reaction Design
The intersection of chemistry and artificial intelligence (AI) is set to revolutionize how chemical reactions are designed and optimized. ijsea.com For complex molecules like fluorinated pyridines, machine learning (ML) and AI can analyze vast datasets to predict reaction outcomes, plan synthetic routes, and optimize conditions. numberanalytics.comengineering.org.cnnih.gov
Furthermore, AI is becoming increasingly powerful in the realm of retrosynthesis. engineering.org.cn By learning from millions of published reactions, AI models can propose novel and potentially more efficient synthetic pathways to a target molecule that a human chemist might not consider. beilstein-journals.org However, the accuracy of these predictions is highly dependent on the quality and quantity of the training data, and ongoing efforts are focused on developing more robust models and mining data from unstructured sources like electronic lab notebooks and scientific literature. beilstein-journals.orgacs.org
| Application Area | Function | Potential Impact | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Predicts product structure, yield, and selectivity based on reactants and conditions. | Reduces experimental workload; prioritizes promising reaction pathways. | ijsea.comresearchgate.net |
| Condition Optimization | Identifies optimal parameters (temperature, solvent, catalyst, etc.) for a desired outcome. | Maximizes reaction yield and efficiency; accelerates process development. | nih.govbeilstein-journals.orgresearchgate.net |
| Retrosynthesis Planning | Proposes novel multi-step synthetic routes to a target molecule. | Discovers more efficient or economical syntheses; overcomes synthetic challenges. | numberanalytics.comengineering.org.cn |
| Property Prediction | Predicts physical, chemical, and biological properties of new fluoropyridine derivatives. | Guides the design of molecules with desired characteristics for drug discovery or materials science. | numberanalytics.com |
Advanced Characterization Methodologies for Complex Fluorinated Heterocycles
The unambiguous characterization of complex fluorinated molecules is critical for confirming their structure and understanding their properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in this regard. fluorine1.ru Due to the presence of the fluorine atom, ¹⁹F NMR is an exceptionally powerful and sensitive tool for analyzing fluoropyridines. rsc.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment within the molecule. fluorine1.ru Advanced 2D NMR experiments, such as ¹H-¹⁵N HMBC, can provide information on nitrogen chemical shifts and coupling constants, further elucidating the electronic structure. fluorine1.ru
For determining the precise three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the definitive method. iucr.org This technique provides exact bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the structure of complex substituted pyridines and their coordination complexes. iucr.orgresearchgate.net
In addition to experimental techniques, computational methods are playing an increasingly important role. Density Functional Theory (DFT) calculations, for example, can be used to predict molecular geometries, electronic properties, and even NMR chemical shifts, providing a powerful complement to experimental data and offering deeper insight into the molecule's behavior. bohrium.com The combination of these advanced experimental and computational methodologies will be essential for characterizing the novel and increasingly complex fluorinated heterocycles emerging from future research.
| Methodology | Type of Information Provided | Significance for this compound | Reference |
|---|---|---|---|
| ¹⁹F NMR Spectroscopy | Direct detection of fluorine; highly sensitive to the local electronic environment. | Confirms fluorine incorporation; provides data on electronic structure and purity. | fluorine1.rursc.org |
| Multidimensional NMR (e.g., HMBC, HSQC) | Correlation between different nuclei (¹H, ¹³C, ¹⁵N); establishes connectivity. | Unambiguous assignment of all proton and carbon signals in a complex structure. | fluorine1.ru |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing. | Definitive proof of structure and stereochemistry in the solid state. | iucr.orgnih.gov |
| Computational Chemistry (e.g., DFT) | Calculated geometries, electronic properties (NBO), simulated spectra, reaction energies. | Complements experimental data; predicts properties and reactivity. | bohrium.com |
Q & A
Q. What are the recommended methods for synthesizing 4,5-Dimethyl-2-fluoropyridine?
The synthesis typically involves nucleophilic aromatic substitution (NAS) or fluorination of precursor pyridine derivatives. For example, fluorination of 2-chloro-4,5-dimethylpyridine using potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (120–150°C) is a common approach. Reaction optimization may include catalysts like crown ethers to enhance fluoride ion reactivity .
Q. How should researchers characterize the purity and structural identity of this compound?
Use a combination of analytical techniques:
Q. What are the stability and storage requirements for this compound?
The compound is sensitive to light and moisture. Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Shelf life under these conditions is approximately one year. Avoid prolonged exposure to room temperature during transport .
Q. What safety precautions are necessary when handling this compound?
While specific toxicity data for this compound is limited, structurally similar fluoropyridines exhibit acute toxicity (Category 4 for oral/dermal/inhalation exposure). Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash thoroughly with soap and water; seek medical attention for persistent irritation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for fluoropyridine derivatives?
Discrepancies often arise from variations in fluorination conditions. For example:
- Solvent effects : DMSO may improve solubility but accelerate decomposition.
- Catalyst selection : Crown ethers (e.g., 18-crown-6) enhance NAS efficiency by solvating KF. Systematically test variables using design-of-experiments (DoE) frameworks to identify critical parameters .
Q. What strategies optimize regioselectivity in the synthesis of fluorinated pyridine analogs?
- Directed metallation : Use lithium bases (e.g., LDA) to deprotonate specific positions before fluorination.
- Protecting groups : Temporarily block reactive sites (e.g., methyl groups) to direct fluorination to the 2-position .
Q. How can computational methods aid in predicting the reactivity of this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of fluorine and methyl groups. These predict nucleophilic attack sites and stability under reaction conditions, guiding experimental design .
Q. What analytical challenges arise in detecting degradation products of this compound?
Degradation via hydrolysis or photolysis may produce 4,5-dimethylpyridin-2-ol or fluorinated byproducts. Use LC-MS/MS with electrospray ionization (ESI) for trace analysis. Compare fragmentation patterns with reference standards to confirm identities .
Q. How should researchers address the lack of ecological toxicity data for fluoropyridines?
Conduct tiered assessments:
- Acute toxicity assays : Use Daphnia magna or algae models for preliminary ecotoxicological screening.
- PBT (Persistence, Bioaccumulation, Toxicity) profiling : Measure hydrolysis half-lives and log Kow values to estimate environmental persistence .
Methodological Notes
- Spectral reference data : Cross-validate NMR shifts with published analogs (e.g., 2-fluoropyridine derivatives) .
- Reaction scalability : Pilot small-scale fluorination (1–5 mmol) before scaling to avoid exothermic risks .
- Contradiction mitigation : Replicate published protocols with controlled variables (e.g., humidity, solvent batch) to isolate yield discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
